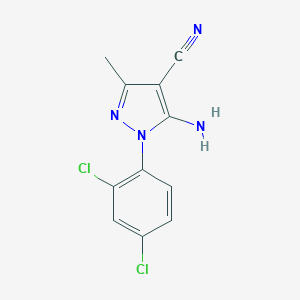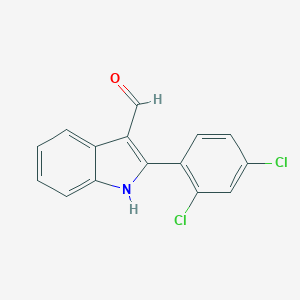
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-APMD, is a small organic molecule that has a wide range of applications in scientific research. This compound is a versatile reagent that can be used to synthesize a variety of other molecules, as well as to study and investigate the structure and function of proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Design
The core structure of benzimidazoles is found in numerous pharmacologically active molecules. “6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione” could serve as a lead compound in the design of new therapeutic agents. Its modification through various chemical reactions could lead to the development of drugs with potential activity against diseases such as cancer, viral infections, and parasitic infestations .
Agricultural Chemistry
Benzimidazole derivatives are known for their fungicidal properties. The subject compound could be synthesized into new derivatives that serve as potent fungicides or pesticides, contributing to crop protection and yield improvement in the agricultural sector .
Material Science
The unique electronic properties of the pyrimidine ring make it a candidate for use in material science, particularly in the creation of organic semiconductors and conductive polymers. These materials have applications in solar cells, light-emitting diodes (LEDs), and other electronic devices .
Biological Probes
Due to the inherent fluorescence of the pyridine moiety, this compound could be utilized as a biological probe. It can be used to study biological processes by tracking the movement or location of molecules within cells, thus aiding in the understanding of cellular functions and disease mechanisms .
Enzyme Inhibition Studies
Benzimidazole derivatives often act as enzyme inhibitors. The compound could be used to study the inhibition of enzymes like topoisomerases or helicases, which are vital for DNA replication and transcription. This has implications for cancer research and the development of anticancer drugs .
Chemical Sensors
The compound’s structure suggests potential use in the development of chemical sensors. These sensors could detect the presence of specific ions or molecules, making them useful in environmental monitoring and industrial process control .
Nanotechnology
The compound’s molecular framework could be employed in the synthesis of nanomaterials. These nanomaterials might be used for drug delivery systems, enhancing the targeted delivery of therapeutics to specific sites within the body .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as chromatographic stationary phases or as reagents in spectrophotometric analyses. This would aid in the separation and detection of various chemical substances, improving the accuracy and sensitivity of analytical methods .
Eigenschaften
IUPAC Name |
6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMCELSFGWLOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


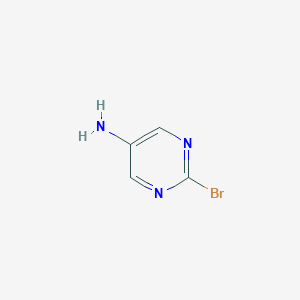
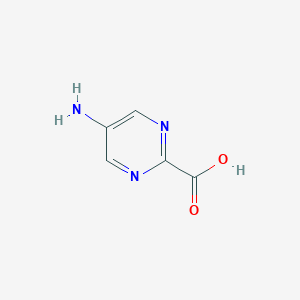
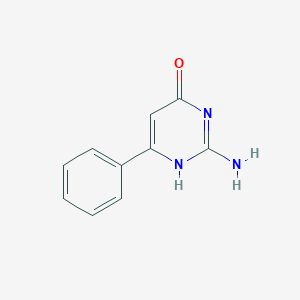
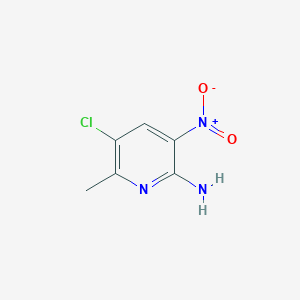


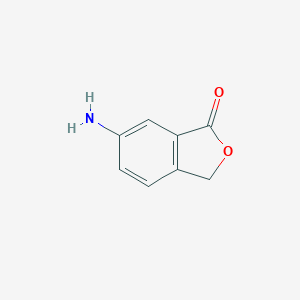

![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)

